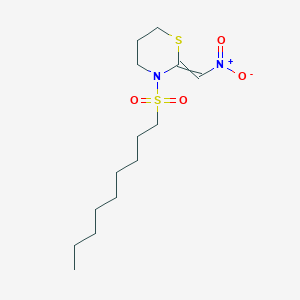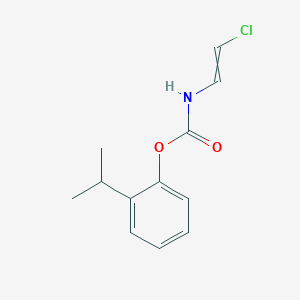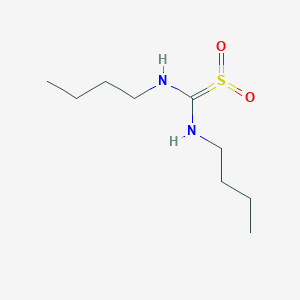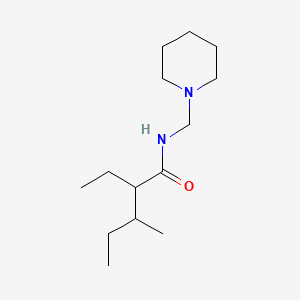
Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)- is an organic compound with the molecular formula C14H28N2O It is a derivative of pentanamide, featuring additional ethyl, methyl, and piperidinylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)- typically involves the reaction of 2-ethyl-3-methylpentanoic acid with piperidine and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and use in drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, altering their activity, and influencing cellular processes. The exact mechanism can vary depending on the context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Pentanamide: The parent compound, lacking the additional ethyl, methyl, and piperidinylmethyl groups.
N-Ethylpentanamide: A derivative with an ethyl group attached to the nitrogen atom.
N-Methylpentanamide: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)- is unique due to its specific structural modifications, which confer distinct chemical and physical properties
Propiedades
Número CAS |
88018-51-3 |
|---|---|
Fórmula molecular |
C14H28N2O |
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
2-ethyl-3-methyl-N-(piperidin-1-ylmethyl)pentanamide |
InChI |
InChI=1S/C14H28N2O/c1-4-12(3)13(5-2)14(17)15-11-16-9-7-6-8-10-16/h12-13H,4-11H2,1-3H3,(H,15,17) |
Clave InChI |
SCQXXQZWLSOCNZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(CC)C(=O)NCN1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14403564.png)
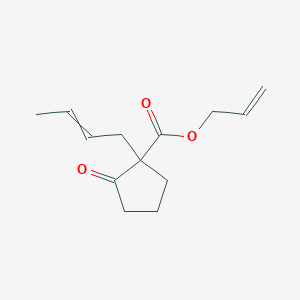
![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)
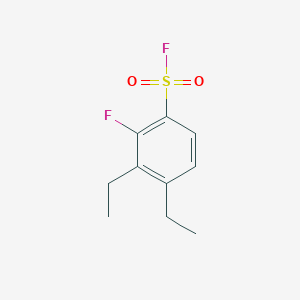
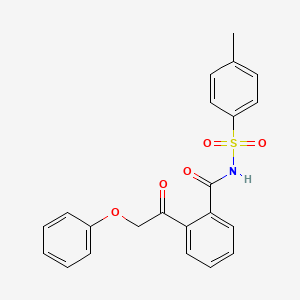
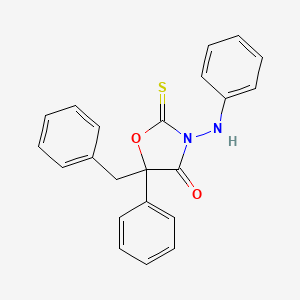
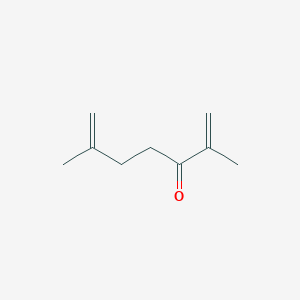
![2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one](/img/structure/B14403610.png)
![8-Bromo-4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14403617.png)
![Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate](/img/structure/B14403619.png)
